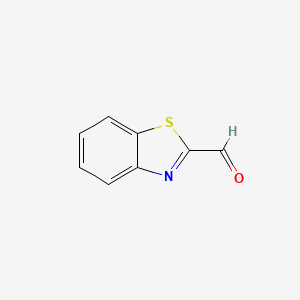

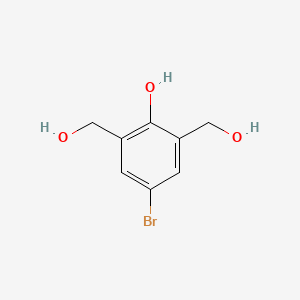

![molecular formula C11H10O3 B1267693 3a',4',7',7a'-Tetrahydrospiro[cyclopropane-1,8'-[2]oxa[4,7]methano[2]benzofuran]-1',3'-dione CAS No. 4730-93-2](/img/structure/B1267693.png)

3a',4',7',7a'-Tetrahydrospiro[cyclopropane-1,8'-[2]oxa[4,7]methano[2]benzofuran]-1',3'-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

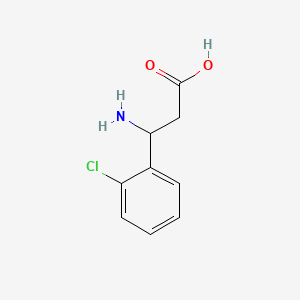

The compound under discussion belongs to a class of organic chemicals characterized by the spiro configuration of cyclopropane and benzofuran derivatives. These compounds are of significant interest due to their structural complexity and potential chemical versatility. Such molecules are often synthesized for their unique chemical properties, which can be applied in various fields of chemistry and materials science.

Synthesis Analysis

The synthesis of related cyclopropa[c]benzofuran derivatives, such as those structurally related to mycorrhizin A and gilmicolin, has been reported through a series of transformations starting from benzofuranol derivatives. The introduction of the cyclopropane ring is typically achieved through ultraviolet irradiation of precursor compounds, demonstrating the complexity and innovation in synthetic strategies for constructing these intricate molecular architectures (Brown et al., 1982).

Molecular Structure Analysis

The molecular structure of these compounds often requires confirmation through X-ray crystallography due to their complex nature. The stereochemistry and spatial arrangement of the molecular components significantly influence the compound's chemical behavior and reactivity. The precise arrangement of the cyclopropane and benzofuran units within the molecule's architecture is crucial for its chemical properties and potential applications (Brown et al., 1982).

Chemical Reactions and Properties

Spirocyclic compounds with cyclopropane and benzofuran segments undergo a variety of chemical reactions, reflecting their rich chemistry. These reactions include ring-opening, cycloadditions, and rearrangements, which can lead to a wide range of derivatives with varied chemical functionalities. Such versatility is indicative of the compound's potential as a precursor for more complex synthetic targets (Kawada et al., 1986).

Scientific Research Applications

Stereochemistry and Reaction Profiles

One application of this compound involves the study of stereochemistry and reaction profiles. For example, research has explored the stereochemistry resulting from reactions of similar structures with singlet oxygen. These studies provide valuable insights into mechanistic and energetic aspects of chemical reactions (Hathaway & Paquette, 1985).

Synthesis of Cyclopropa[c]Benzofuran Systems

Another application is in the synthesis of cyclopropa[c]benzofuran systems, which are structural features of certain organic compounds. These syntheses contribute to the understanding of complex organic structures and their formation processes (Brown et al., 1982).

Bond Length and Reaction Dynamics

Research has also been conducted on the correlation between carbon-carbon bond lengths and the ease of retro Diels–Alder reactions in related compounds. This provides insights into the structural factors that influence the reactivity and stability of chemical compounds (Kotha, Banerjee, & Shaikh, 2014).

Electrocatalytic Synthesis Approaches

The compound's derivatives are used in electrocatalytic synthesis methods, which offer efficient and environmentally friendly pathways for creating complex organic molecules. Such methods are significant for sustainable chemistry practices (Ryzhkov et al., 2021).

Formation of Polycyclic Oxygen-Containing Spiro-Heterocycles

Its structural analogs are utilized in reactions leading to the formation of polycyclic oxygen-containing spiro-heterocycles. These compounds have potential applications in various fields, including material science and pharmaceuticals (Becker et al., 2008).

properties

IUPAC Name |

spiro[4-oxatricyclo[5.2.1.02,6]dec-8-ene-10,1'-cyclopropane]-3,5-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c12-9-7-5-1-2-6(11(5)3-4-11)8(7)10(13)14-9/h1-2,5-8H,3-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPGJKBBMROFHML-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC12C3C=CC2C4C3C(=O)OC4=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30330322 |

Source

|

| Record name | ST019651 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30330322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3a',4',7',7a'-Tetrahydrospiro[cyclopropane-1,8'-[2]oxa[4,7]methano[2]benzofuran]-1',3'-dione | |

CAS RN |

4730-93-2 |

Source

|

| Record name | NSC244472 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244472 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ST019651 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30330322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

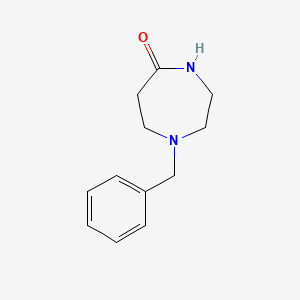

![3-Oxabicyclo[3.2.1]octane-2,4-dione](/img/structure/B1267614.png)

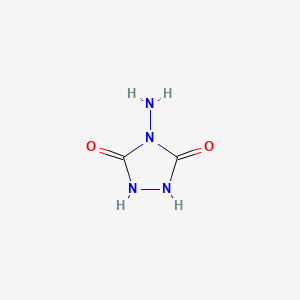

![Spiro[3.3]heptane-2,6-dicarboxylic acid](/img/structure/B1267625.png)

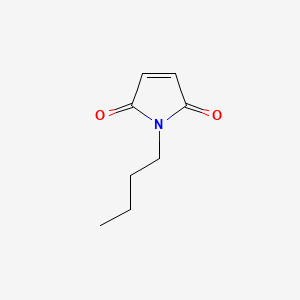

![[4-(Acetyloxy)phenyl]acetic acid](/img/structure/B1267631.png)